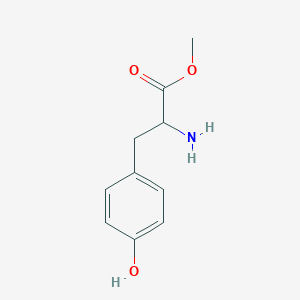

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate

説明

特性

IUPAC Name |

methyl 2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZPENIJLUWBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275749 | |

| Record name | DL-Methyl tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18869-47-1 | |

| Record name | DL-Methyl tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate

An In-Depth Technical Guide on the

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as L-Tyrosine methyl ester. This compound serves as a crucial building block in peptide synthesis and as a key intermediate in the development of various pharmaceutical agents. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful and reproducible outcome.

Introduction and Strategic Importance

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate is the methyl ester of the naturally occurring amino acid L-Tyrosine. The strategic importance of this molecule lies in the protection of the carboxylic acid group of L-Tyrosine. This protection is a fundamental requirement in peptide synthesis, where the free carboxylic acid would otherwise interfere with the desired peptide bond formation at the N-terminus. The methyl ester can be readily deprotected under mild conditions, making it an ideal protecting group. Furthermore, L-Tyrosine methyl ester is a versatile precursor in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.

Core Synthesis Methodology: Fischer-Speier Esterification

The most reliable and widely employed method for the synthesis of L-Tyrosine methyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of L-Tyrosine with methanol in the presence of a strong acid catalyst. The mechanism is a classic nucleophilic acyl substitution, where the protonated carboxylic acid is attacked by the lone pair of electrons on the oxygen atom of methanol.

Mechanistic Insights

The reaction proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group of L-Tyrosine, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, L-Tyrosine methyl ester, and regenerates the acid catalyst.

Experimental Protocol

This protocol is designed to be a self-validating system, with each step logically following from the last to ensure a high yield and purity of the final product.

Materials and Reagents:

-

L-Tyrosine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend L-Tyrosine (10 g, 55.2 mmol) in anhydrous methanol (100 mL).

-

Catalyst Addition: Cool the suspension in an ice bath to 0°C. Slowly add thionyl chloride (4.8 mL, 66.2 mmol) dropwise over a period of 30 minutes. Rationale: The slow addition of thionyl chloride is crucial to control the exothermic reaction and prevent the formation of byproducts. Thionyl chloride reacts with methanol to form methanolic HCl in situ, which acts as the catalyst.

-

Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TCC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the resulting white solid in water (50 mL) and cool the solution in an ice bath.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate until the pH of the solution is approximately 8. Rationale: This step neutralizes the excess acid and converts the hydrochloride salt of the product to the free base, which is less soluble in water and will precipitate out.

-

Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford pure L-Tyrosine methyl ester as a white crystalline solid.

Data Presentation

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 135-137 °C |

| Typical Yield | 85-95% |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 7.05 (d, J=8.4 Hz, 2H), 6.68 (d, J=8.4 Hz, 2H), 4.15 (t, J=7.2 Hz, 1H), 3.60 (s, 3H), 2.95 (dd, J=13.6, 7.2 Hz, 1H), 2.80 (dd, J=13.6, 7.2 Hz, 1H) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ | 172.5, 156.1, 130.3, 127.9, 115.2, 55.6, 51.8, 36.4 |

Visualization of the Workflow

The overall experimental workflow can be visualized as follows:

Caption: Experimental workflow for the synthesis of L-Tyrosine methyl ester.

The reaction mechanism is illustrated in the following diagram:

Caption: Mechanism of Fischer-Speier esterification of L-Tyrosine.

Authoritative Grounding and Comprehensive References

The protocols and mechanistic descriptions provided in this guide are grounded in well-established principles of organic chemistry and have been validated by numerous publications in the field. The use of thionyl chloride in methanol for the esterification of amino acids is a standard and highly efficient method. The workup procedure involving neutralization and extraction is designed to isolate the product in high purity. For further reading and alternative methodologies, the following references are recommended.

References

-

Title: Esterification of Amino Acids with Thionyl Chloride/Methanol Source: Organic Syntheses, Coll. Vol. 5, p.799 (1973); Vol. 47, p.81 (1967). URL: [Link]

-

Title: A simple and efficient procedure for the esterification of amino acids Source: Tetrahedron Letters, Volume 45, Issue 17, 19 April 2004, Pages 3465-3467 URL: [Link]

-

Title: Fischer-Speier Esterification Source: Wikipedia URL: [Link]

An In-depth Technical Guide to the Physicochemical Properties of L-Tyrosine Methyl Ester

Introduction: The Strategic Importance of L-Tyrosine Methyl Ester in Scientific Research

L-Tyrosine methyl ester, the methyl ester derivative of the non-essential amino acid L-tyrosine, is a pivotal molecule in the realms of pharmaceutical development, neuroscience, and nutritional science.[1][2][3] Its enhanced solubility in organic solvents compared to its parent amino acid makes it a versatile precursor and building block in complex organic syntheses.[2] This guide provides a comprehensive overview of the core physicochemical properties of L-Tyrosine methyl ester, offering a critical resource for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for its effective application in peptide synthesis, drug formulation, and biochemical research.[4][5]

Molecular Structure and Identification

A thorough understanding of the molecular architecture of L-Tyrosine methyl ester is the foundation for interpreting its chemical behavior and reactivity.

Chemical Identity

| Identifier | L-Tyrosine Methyl Ester | L-Tyrosine Methyl Ester Hydrochloride |

| IUPAC Name | methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate[6] | methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride[4] |

| CAS Number | 1080-06-4[6] | 3417-91-2[4][7] |

| Molecular Formula | C₁₀H₁₃NO₃[2][6][8] | C₁₀H₁₄ClNO₃[7] |

| Molecular Weight | 195.22 g/mol [2][8][9] | 231.68 g/mol [7][10] |

| SMILES | COC(=O)C@H(CC1=CC=C(C=C1)O)N[6] | COC(=O)C@H(CC1=CC=C(C=C1)O)N.Cl[4] |

| InChI Key | MWZPENIJLUWBSY-VIFPVBQESA-N[6] | VXYFARNRGZWHTJ-FVGYRXGTSA-N[4][10] |

graph L_Tyrosine_Methyl_Ester_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Atom nodes C1 [label="C", pos="0,0!", fontsize=12, fontcolor="#202124"]; C2 [label="C", pos="1.5,0!", fontsize=12, fontcolor="#202124"]; C3 [label="C", pos="2.25,1.29!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="1.5,2.58!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="0,2.58!", fontsize=12, fontcolor="#202124"]; C6 [label="C", pos="-0.75,1.29!", fontsize=12, fontcolor="#202124"]; C7 [label="C", pos="-2.25,1.29!", fontsize=12, fontcolor="#202124"]; C8 [label="C", pos="-3.25,0.29!", fontsize=12, fontcolor="#202124"]; N1 [label="N", pos="-4.5,0.8!", fontsize=12, fontcolor="#4285F4"]; C9 [label="C", pos="-3.25,-1.21!", fontsize=12, fontcolor="#202124"]; O1 [label="O", pos="-2.5,-1.91!", fontsize=12, fontcolor="#EA4335"]; O2 [label="O", pos="-4.5,-1.51!", fontsize=12, fontcolor="#EA4335"]; C10 [label="C", pos="-5.5,-2.21!", fontsize=12, fontcolor="#202124"]; O3 [label="O", pos="3.25,1.29!", fontsize=12, fontcolor="#EA4335"]; H_O3 [label="H", pos="3.75,2.0!", fontsize=12, fontcolor="#202124"];

// Bond edges C1 -- C2 [penwidth=2, color="#202124"]; C2 -- C3 [penwidth=2, color="#202124"]; C3 -- C4 [penwidth=1, style=dashed, color="#202124"]; C4 -- C5 [penwidth=2, color="#202124"]; C5 -- C6 [penwidth=1, style=dashed, color="#202124"]; C6 -- C1 [penwidth=2, color="#202124"]; C6 -- C7 [penwidth=2, color="#202124"]; C7 -- C8 [penwidth=2, color="#202124"]; C8 -- N1 [penwidth=2, color="#202124"]; C8 -- C9 [penwidth=2, color="#202124"]; C9 -- O1 [penwidth=2, style=double, color="#202124"]; C9 -- O2 [penwidth=2, color="#202124"]; O2 -- C10 [penwidth=2, color="#202124"]; C3 -- O3 [penwidth=2, color="#202124"]; O3 -- H_O3 [penwidth=2, color="#202124"];

// Hydrogen labels H1 [label="H", pos="-0.5,-0.5!", fontsize=10, fontcolor="#5F6368"]; H2 [label="H", pos="2.0,-0.5!", fontsize=10, fontcolor="#5F6368"]; H4 [label="H", pos="2.0,3.08!", fontsize=10, fontcolor="#5F6368"]; H5 [label="H", pos="-0.5,3.08!", fontsize=10, fontcolor="#5F6368"]; H_N1a [label="H", pos="-5.0,0.3!", fontsize=10, fontcolor="#5F6368"]; H_N1b [label="H", pos="-4.5,1.5!", fontsize=10, fontcolor="#5F6368"]; H_C7a [label="H", pos="-2.5,2.0!", fontsize=10, fontcolor="#5F6368"]; H_C7b [label="H", pos="-2.25,0.5!", fontsize=10, fontcolor="#5F6368"]; H_C8 [label="H", pos="-3.0, 1.0!", fontsize=10, fontcolor="#5F6368"]; H_C10a [label="H", pos="-5.2,-2.9!", fontsize=10, fontcolor="#5F6368"]; H_C10b [label="H", pos="-6.2,-1.8!", fontsize=10, fontcolor="#5F6368"]; H_C10c [label="H", pos="-5.8,-2.9!", fontsize=10, fontcolor="#5F6368"]; }

Caption: 2D structure of L-Tyrosine methyl ester.

Physicochemical Properties

The utility of L-Tyrosine methyl ester in various applications is dictated by its physical and chemical properties. These properties influence its reactivity, stability, and bioavailability.

Physical State and Thermal Properties

| Property | L-Tyrosine Methyl Ester | L-Tyrosine Methyl Ester Hydrochloride |

| Appearance | White to off-white or light yellow powder/crystal[2] | Off-white powder[7] |

| Melting Point | 133-138 °C[2][8] | 190-192 °C (decomposes)[7][10] |

| Boiling Point | 331.88 °C (estimated)[8] | Not available |

| Optical Rotation | [α]20/D +26.0 to +29.0° (c=1, methanol) | [α]25/D +74.0°, c = 3 in pyridine[10] |

The free ester and its hydrochloride salt exist as crystalline solids at room temperature. The significant difference in their melting points highlights the influence of the salt form on the crystal lattice energy. The hydrochloride salt exhibits a higher melting point, indicative of strong ionic interactions.

Solubility Profile

L-Tyrosine methyl ester is reported to be soluble in water.[8] Its ester functional group also imparts solubility in organic solvents, which is a key advantage over the zwitterionic L-tyrosine.[2] This dual solubility is crucial for its use in both aqueous biochemical systems and organic synthesis media. The hydrochloride salt is also soluble in water.

Acidity and Basicity (pKa)

Esterification of the carboxyl group removes its acidic proton, meaning the pKa of ~2.2 will no longer be relevant for the methyl ester. The primary amine and the phenolic hydroxyl group will remain the key ionizable groups. The pKa of the amino group in the ester is expected to be slightly lower than in the parent amino acid due to the electron-withdrawing effect of the ester group. The pKa of the phenolic hydroxyl group should remain relatively unchanged.

Caption: Acid-base equilibria of L-Tyrosine methyl ester.

Stability

L-Tyrosine methyl ester is generally stable under normal temperatures and pressures.[7][8] However, it is incompatible with strong oxidizing agents.[7][8] Decomposition under thermal stress can release toxic fumes and gases, including hydrogen chloride, nitrogen oxides, and carbon oxides.[7] One study has noted the remarkable long-term stability of L-tyrosine methyl ester, with a sample remaining stable for 28 years at room temperature.[12]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quality control of L-Tyrosine methyl ester.

UV-Visible Spectroscopy

The ultraviolet-visible spectrum of L-Tyrosine methyl ester is dominated by the absorption of the phenolic chromophore. L-tyrosine in aqueous solution exhibits absorption maxima around 193 nm, 224 nm, and 275 nm.[13] The absorption profile is sensitive to pH changes, with a red shift observed in alkaline conditions due to the deprotonation of the phenolic hydroxyl group.[14]

Infrared (IR) Spectroscopy

The infrared spectrum of L-Tyrosine methyl ester provides valuable information about its functional groups. Key characteristic absorption bands include:

-

O-H stretch (phenolic): A broad band typically in the region of 3200-3600 cm⁻¹.

-

N-H stretch (amine): Usually appears in the 3300-3500 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Peaks just above and below 3000 cm⁻¹.

-

C=O stretch (ester): A strong, sharp absorption band around 1735-1750 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ester and phenol): Found in the 1000-1300 cm⁻¹ region.

For the hydrochloride salt, the presence of the ammonium salt (-NH₃⁺) will introduce characteristic broad absorptions in the 2500-3000 cm⁻¹ range.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of L-Tyrosine methyl ester.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the α-proton (adjacent to the amino and ester groups), the β-protons of the side chain, the methyl protons of the ester group (a singlet around δ 3.7 ppm), and the amine protons.

-

¹³C NMR: The carbon NMR spectrum will display characteristic resonances for the carbonyl carbon of the ester, the aromatic carbons, the α- and β-carbons, and the methyl carbon of the ester.

Experimental Protocols

Synthesis of L-Tyrosine Methyl Ester Hydrochloride (Fischer Esterification)

This protocol is a common laboratory method for the synthesis of amino acid esters.

Materials:

-

L-Tyrosine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Suspend L-tyrosine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.[16]

-

Cool the suspension in an ice bath to approximately 0 °C.[17]

-

Slowly add thionyl chloride dropwise to the stirred suspension.[16][17] An alternative is the use of trimethylchlorosilane in methanol at room temperature.[18]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.[16]

-

The resulting solid is the crude L-Tyrosine methyl ester hydrochloride. It can be further purified by recrystallization.

Caption: Fischer esterification of L-Tyrosine.

Applications in Research and Development

The unique physicochemical properties of L-Tyrosine methyl ester make it a valuable compound in several scientific disciplines:

-

Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, by facilitating the production of neurotransmitters like dopamine.[1][2][4]

-

Peptide Synthesis: As a protected amino acid, it is a fundamental building block in the synthesis of peptides for research and therapeutic purposes.[5][10]

-

Neuroscience Research: Its role as a dopamine precursor makes it a valuable tool in studies related to mood, cognitive function, and stress.[3][4]

-

Nutritional Supplements: It is included in dietary supplements aimed at enhancing mental performance and mitigating stress.[2][3][4]

-

Cosmetic Industry: Its antioxidant properties are utilized in skincare products to protect against oxidative stress.[1][2][4]

Conclusion

L-Tyrosine methyl ester is a compound of significant scientific and commercial interest. Its physicochemical properties, including its solubility, stability, and spectral characteristics, are well-defined and contribute to its broad utility. This guide provides a comprehensive technical overview to support its informed application in research and development, from the synthesis of novel therapeutics to the formulation of advanced nutritional and cosmetic products.

References

- L-Tyrosine methyl ester hydrochloride(3417-91-2) - ChemicalBook. (n.d.).

- L-Tyrosine Methyl Ester 1080-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- L-TYROSINE METHYL ESTER - ChemBK. (n.d.).

- L-Tyrosine methyl ester | 1080-06-4 - J&K Scientific LLC. (n.d.).

- L-Tyrosine methyl ester hydrochloride | 3417-91-2 - J&K Scientific LLC. (n.d.).

- L-Tyrosine methyl ester - Chem-Impex. (n.d.).

-

Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. (1985). The Journal of Organic Chemistry, 50(24), 4909–4914. [Link]

- L-Tyrosine methyl ester hydrochloride - Chem-Impex. (n.d.).

- Boc-L-Tyrosine methyl ester CAS#: 4326-36-7 - ChemicalBook. (n.d.).

- Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt - PrepChem.com. (n.d.).

- Boc-O-methyl-L-tyrosine methyl ester - Chem-Impex. (n.d.).

- Boc-L-Tyrosine methyl ester(4326-36-7) 1H NMR spectrum - ChemicalBook. (n.d.).

- H-Tyr-OMe: Key Properties and Applications of L-Tyrosine Methyl Ester. (n.d.).

- CN112920086A - Preparation method of L-tyrosine derivative - Google Patents. (n.d.).

- Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters - ResearchGate. (n.d.).

- L -Tyrosine methyl ester 3417-91-2 - Sigma-Aldrich. (n.d.).

- L-tyrosine-methyl-ester | C10H14NO3+ | CID 6930701 - PubChem - NIH. (n.d.).

- CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents. (n.d.).

- UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1 - NIH. (2016).

- L-Tyrosine, N,o-bis(N-propyloxycarbonyl)-, methyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).

- L-Tyrosine, β-hydroxy-O-methyl-, phenylmethyl ester, (βR)- CAS - ChemicalBook. (n.d.).

- Tyrosine Methyl Ester | C10H13NO3 | CID 70652 - PubChem. (n.d.).

- Boc-L-Tyrosine methyl ester synthesis - ChemicalBook. (n.d.).

- D,L-tyrosine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. (n.d.).

- D,L-m-Tyrosine Methyl Ester Hydrochloride(34260-70-3) 1H NMR spectrum - ChemicalBook. (n.d.).

- L -Tyrosine methyl ester 98 1080-06-4 - Sigma-Aldrich. (n.d.).

- L-Tyrosine | C9H11NO3 | CID 6057 - PubChem. (n.d.).

- Boc-L-Tyrosine methyl ester | Amino Acid Derivative | MedChemExpress. (n.d.).

- UV-Visible absorption spectroscopy and Z-scan analysis - IOSR Journal. (2020).

- l-Tyrosine, N,O-bis(caproyl)-, methyl ester - the NIST WebBook. (n.d.).

- UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1: basic principles and properties of tyrosine chromophore - ResearchGate. (2016).

- UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2 - NIH. (2016).

- Thermo Scientific Chemicals L-Tyrosine methyl ester, 98%. (n.d.).

- Spectrophotometric-methods-for-the-determination-of-L-tyrosine-in-pharmaceutical-formulations.pdf - ResearchGate. (n.d.).

- ALPHA-METHYL-L-P-TYROSINE | 672-87-7 - ChemicalBook. (n.d.).

- L-Tyrosine Methyl Ester Hydrochloride | 3417-91-2 - TCI Chemicals. (n.d.).

- FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. - ResearchGate. (n.d.).

- FT-IR spectra of (a) pure L-tyrosine, (b) L-tyrosine-stabilized AgNPs, and (c) L-tyrosine-stabilized AuNPs. … - ResearchGate. (n.d.).

- L-Tyrosine methyl ester, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. nbinno.com [nbinno.com]

- 6. Tyrosine Methyl Ester | C10H13NO3 | CID 70652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. L-Tyrosine methyl ester hydrochloride(3417-91-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. L-tyrosine-methyl-ester | C10H14NO3+ | CID 6930701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-酪氨酸甲酯 盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 11. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. iosrjournals.org [iosrjournals.org]

- 14. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

- 18. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

The Architectural Blueprint of a Bio-Active Scaffold: A Technical Guide to the Crystal Structure of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate

Foreword: From Molecule to Medicine

In the landscape of drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the foundational knowledge upon which we build hypotheses, design more potent and selective analogs, and ultimately, craft new therapeutics. Methyl 2-amino-3-(4-hydroxyphenyl)propanoate, a derivative of the essential amino acid tyrosine, represents a core scaffold in medicinal chemistry. Its structure is a recurring motif in compounds targeting a wide array of biological pathways. This guide provides an in-depth technical exploration of its crystallographic features, offering researchers, scientists, and drug development professionals a detailed look into its solid-state architecture. While the crystal structure of the parent compound is not publicly available, we will provide a detailed analysis of a closely related and structurally significant derivative, Methyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate , which illuminates the core conformational and interactive properties of this molecular family.

The Significance of the Tyrosine Scaffold

The 4-hydroxyphenylpropyl backbone is a privileged structure in pharmacology. The phenolic hydroxyl group is a versatile hydrogen bond donor and acceptor, while the amino group provides a key site for interaction and further chemical modification. The methyl ester modulates polarity and can influence cell permeability and metabolic stability. Understanding how these functional groups arrange themselves in a crystalline lattice provides invaluable insight into the non-covalent interactions that are likely to govern binding at a biological target.

Crystallographic Analysis of a Key Derivative

The following section details the crystal structure of Methyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate, a derivative that offers a clear window into the structural propensities of the title compound. The bulky tert-butoxycarbonyl (Boc) protecting group provides steric influence, yet the fundamental geometry and hydrogen bonding capabilities of the core scaffold remain instructive.

Crystal Data and Structure Refinement

The determination of a crystal structure is a precise science, yielding a wealth of data that describes the molecule's arrangement in the solid state. Single-crystal X-ray diffraction is the definitive technique for this purpose, providing unambiguous determination of the three-dimensional structure of molecules.[1][2] The data presented below was obtained from a colorless, block-shaped crystal at a cryogenic temperature of 100 K to minimize thermal vibrations and obtain a more precise snapshot of the molecular structure.

| Parameter | Value |

| Chemical Formula | C₁₅H₂₁NO₅[3] |

| Formula Weight | 295.33 g/mol [3][4] |

| Crystal System | Orthorhombic[3] |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.7879 (8)[3] |

| b (Å) | 9.4844 (9)[3] |

| c (Å) | 18.9207 (18)[3] |

| V (ų) | 1577.0 (3)[3] |

| Z | 4[3] |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100[3] |

Molecular Geometry and Conformation

The molecule's conformation is characterized by the spatial relationship between the phenyl ring and the amino ester backbone. A key feature is the dihedral angle between the mean plane of the –N—C(=O)—O– group and the benzene ring, which is 82.2(2)°.[3] This near-perpendicular arrangement minimizes steric hindrance and is a common conformational motif in derivatives of phenylalanine and tyrosine.

Intermolecular Interactions and Crystal Packing

The power of crystallographic analysis lies not just in defining a single molecule, but in revealing how molecules interact with each other to build a stable, repeating lattice. In the crystal of this derivative, O—H⋯O and N—H⋯O hydrogen bonds are the primary drivers of the supramolecular assembly.[3] These interactions link the molecules into a two-dimensional network that extends parallel to the (001) crystal plane.[3] The phenolic hydroxyl group acts as a hydrogen bond donor to an ester carbonyl oxygen of an adjacent molecule, while the N-H group of the carbamate donates a hydrogen bond to another carbonyl oxygen. This intricate network of hydrogen bonds is critical to the stability of the crystal lattice.

Caption: Intermolecular hydrogen bonding network.

Experimental Protocols

The following protocols provide a framework for the synthesis, crystallization, and structural analysis of compounds like Methyl 2-amino-3-(4-hydroxyphenyl)propanoate.

Synthesis: Fischer-Speier Esterification

This classic method is a reliable route for the esterification of amino acids. The use of thionyl chloride with methanol is a common and effective variation.[5]

Protocol:

-

Suspension: Suspend L-tyrosine (1 equivalent) in anhydrous methanol (approx. 4 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the suspension to 0 °C in an ice bath. This is crucial to control the exothermic reaction with thionyl chloride.

-

Reagent Addition: Add thionyl chloride (5 equivalents) dropwise to the stirred suspension over 30-60 minutes. The dropwise addition prevents a rapid temperature increase.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Remove the solvent under reduced pressure. The resulting residue is the hydrochloride salt of the methyl ester.

-

Neutralization & Extraction: Dissolve the residue in water and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH ~8). This neutralizes the hydrochloride salt, yielding the free amine. Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Caption: Synthesis workflow for Fischer-Speier esterification.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is often the most challenging step in structure determination.[6] For small, polar molecules like amino acid esters, slow evaporation from a suitable solvent is a highly effective technique.

Protocol:

-

Dissolution: Dissolve the purified compound in a minimal amount of a suitable solvent. For the Boc-protected derivative, methanol was used successfully.[3] Other potential solvents include ethanol or mixtures of ethyl acetate and a non-polar solvent like hexane.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Growth: Monitor the vial over several days. Colorless, block-shaped crystals should form as the solution becomes supersaturated.[3]

Single-Crystal X-ray Diffraction

This technique provides the definitive three-dimensional structure of a molecule.[6] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Protocol:

-

Crystal Mounting: Carefully select a well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[6]

-

Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (e.g., at 100 K) is used to cool the crystal, reducing thermal motion. The instrument then rotates the crystal while irradiating it with X-rays, collecting a series of diffraction images.[7] For small molecules, data is typically collected to a resolution of at least 0.85 Å to accurately resolve atomic positions, including hydrogen atoms.[7]

-

Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each reflection.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial model is then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data. This process yields the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

The crystallographic analysis of Methyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate provides a robust model for understanding the solid-state behavior of the broader class of tyrosine methyl ester derivatives. The near-orthogonal conformation of the aromatic ring and the amino acid backbone, coupled with a predictable and strong hydrogen-bonding network, are defining structural characteristics. For drug development professionals, this information is critical for computational modeling, aiding in the design of ligands with improved binding affinity and specificity. Future work should aim to crystallize the parent compound, Methyl 2-amino-3-(4-hydroxyphenyl)propanoate, as well as its hydrochloride salt, to provide a more complete picture of how the protonation state of the amino group influences the crystal packing and intermolecular interactions. Such studies will continue to refine our understanding of this vital pharmaceutical scaffold.

References

-

Methyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Adachi, H., et al. (2010). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. National Center for Biotechnology Information. Retrieved from [Link]

-

Single-crystal X-ray Diffraction (Part 2). (2019). The Royal Society of Chemistry. Retrieved from [Link]

-

Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

-

Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

- Method for crystallization of amino acids. (n.d.). Google Patents.

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved from [Link]

-

Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate. (n.d.). PubChem. Retrieved from [Link]

-

(S)-Methyl 2-amino-3-(4-hydroxy-3-nitrophenyl)propanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (2008). National Center for Biotechnology Information. Retrieved from [Link]

-

Crystallization of Amino Acids. (n.d.). GEA. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Retrieved from [Link]

-

Methyl 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoate hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Retrieved from [Link]

-

Access Structures. (n.d.). CCDC. Retrieved from [Link]

-

The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved from [Link]

-

Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. rigaku.com [rigaku.com]

- 2. excillum.com [excillum.com]

- 3. Methyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate | C15H21NO5 | CID 4459028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl 2-amino-3-(3-hydroxyphenyl)propanoate synthesis - chemicalbook [chemicalbook.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. books.rsc.org [books.rsc.org]

A Comprehensive Spectroscopic Guide to L-Tyrosine Methyl Ester

This technical guide provides a detailed spectroscopic characterization of L-Tyrosine methyl ester (CAS 1080-06-4), a crucial derivative of the amino acid L-tyrosine.[1][2] Utilized extensively in peptide synthesis and as a potential prodrug, unambiguous structural confirmation and purity assessment are paramount.[2][3] This document offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established methodologies and expert interpretation, to serve as a reliable reference for researchers, chemists, and quality control professionals.

Molecular Identity and Physicochemical Properties

L-Tyrosine methyl ester is the methyl ester derivative of L-tyrosine, featuring a primary amine, a phenolic hydroxyl group, and an ester functional group.[1] These features give rise to its characteristic spectroscopic signature.

Molecular Structure

Caption: Figure 1. Chemical Structure of L-Tyrosine Methyl Ester

Physicochemical Data

The fundamental properties of L-Tyrosine methyl ester are summarized below, providing a baseline for sample handling and analysis.

| Property | Value | Source |

| CAS Number | 1080-06-4 | [2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [2][4] |

| Melting Point | 134-136 °C | [2][5] |

| Optical Activity | [α]²⁰/D +26° (c = 2.4 in methanol) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. The spectra of L-Tyrosine methyl ester are distinctive, allowing for the unambiguous assignment of all proton and carbon nuclei.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the aromatic, alpha-hydrogen, beta-hydrogen, and methyl ester protons.

-

Sample Preparation: Dissolve ~5-10 mg of L-Tyrosine methyl ester in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as labile protons (NH₂ and OH) may exchange or exhibit broad signals. DMSO-d₆ is often preferred as it slows the exchange of N-H and O-H protons, allowing for their observation.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

The following table summarizes the expected ¹H NMR chemical shifts. Data is compiled based on typical values for amino acid esters and substituted benzene rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.20 | Singlet (broad) | 1H | Phenolic -OH |

| ~7.05 | Doublet (d) | 2H | Aromatic C2-H, C6-H |

| ~6.70 | Doublet (d) | 2H | Aromatic C3-H, C5-H |

| ~4.10 | Doublet of Doublets (dd) | 1H | α-CH |

| ~3.65 | Singlet | 3H | Ester -OCH₃ |

| ~3.05 | Doublet of Doublets (dd) | 1H | β-CH₂ (diastereotopic) |

| ~2.95 | Doublet of Doublets (dd) | 1H | β-CH₂ (diastereotopic) |

| ~3.50 (variable) | Singlet (broad) | 2H | Amine -NH₂ |

Note: Chemical shifts, particularly for labile OH and NH₂ protons, are highly dependent on solvent, concentration, and temperature.

Caption: Figure 2. Proton Assignments for L-Tyrosine Methyl Ester

¹³C NMR Spectroscopy

Carbon NMR provides a count of unique carbon environments. The spectrum of L-Tyrosine methyl ester should display 8 distinct signals, as the symmetry of the para-substituted ring results in pairs of equivalent carbons.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis, though a higher concentration (20-50 mg) may be required for rapid acquisition.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | Ester Carbonyl (C=O) |

| ~156.5 | Aromatic C4 (-OH) |

| ~130.5 | Aromatic C2, C6 |

| ~127.5 | Aromatic C1 |

| ~115.5 | Aromatic C3, C5 |

| ~55.5 | α-CH |

| ~52.0 | Ester -OCH₃ |

| ~37.0 | β-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of L-Tyrosine methyl ester with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans.

-

The IR spectrum provides a clear fingerprint confirming the presence of the hydroxyl, amine, ester, and aromatic functionalities.[1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H Stretch, N-H Stretch | Phenol (-OH), Amine (-NH₂) |

| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H |

| 3000 - 2850 | C-H Stretch (sp³) | Aliphatic C-H |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1610, ~1515 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester, Phenol |

| ~830 | C-H Bend (out-of-plane) | 1,4-disubstituted (para) benzene |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation of the molecule. Electrospray ionization (ESI) is the preferred method for a polar, non-volatile molecule like L-Tyrosine methyl ester.

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent mixture such as 50:50 water/acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Mass Range: Scan from m/z 50 to 500.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow to achieve a stable signal.

-

-

Molecular Ion: The primary observation in the full scan mass spectrum will be the protonated molecular ion [M+H]⁺ at an m/z of 196.1.[6] The exact mass measurement can confirm the elemental composition C₁₀H₁₃NO₃.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion (m/z 196) reveals a characteristic fragmentation pattern. The primary fragmentation pathway involves the loss of the side chain, which is diagnostic for amino acids. The most prominent fragment arises from the benzylic cleavage.

Sources

- 1. Tyrosine Methyl Ester | C10H13NO3 | CID 70652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-チロシンメチルエステル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. L-Tyrosine Methyl Ester | 1080-06-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. L -Tyrosine methyl ester 3417-91-2 [sigmaaldrich.com]

- 6. L-tyrosine-methyl-ester | C10H14NO3+ | CID 6930701 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis and Evolution of a Core Synthetic Tool: A Technical Guide to Tyrosine Methyl Ester

For researchers, scientists, and professionals in the intricate world of drug development and peptide chemistry, a deep understanding of the foundational tools of the trade is paramount. Among these, L-Tyrosine methyl ester stands as a cornerstone, a deceptively simple molecule with a rich history and a broad spectrum of applications. This in-depth technical guide provides a comprehensive exploration of its discovery, historical significance, synthesis, and multifaceted utility in modern scientific endeavors.

A Historical Perspective: From the Dawn of Protein Chemistry

The story of Tyrosine methyl ester is intrinsically linked to the pioneering work of German chemist Emil Fischer , a Nobel laureate whose contributions laid the groundwork for our understanding of proteins and amino acids. While the amino acid L-tyrosine was first isolated from casein in cheese by Justus von Liebig in 1846, it was Fischer's groundbreaking work at the turn of the 20th century that revolutionized the study of amino acids.[1]

In a landmark paper published in 1901 in the Berichte der deutschen chemischen Gesellschaft, Fischer detailed a general method for the esterification of amino acids.[2] This process, which involved treating amino acids with alcoholic hydrogen chloride, was instrumental in separating and identifying individual amino acids from complex protein hydrolysates through fractional distillation of their volatile esters.[1][3][4] This technique was a monumental leap forward, allowing for the systematic investigation of protein composition. While a singular "discovery" of Tyrosine methyl ester is not documented, its first synthesis was an direct and logical application of Fischer's general esterification method, marking its entry into the chemist's toolkit.

This early work was not merely an academic exercise. The ability to protect the carboxylic acid group of tyrosine as a methyl ester was a critical step in the nascent field of peptide synthesis.[5] By temporarily masking the reactivity of the carboxyl group, chemists could selectively form peptide bonds at the amino terminus, a fundamental principle that underpins all modern peptide synthesis strategies.[6]

Chemical and Physical Properties

L-Tyrosine methyl ester is typically supplied as its hydrochloride salt (L-Tyrosine methyl ester hydrochloride) to enhance its stability and solubility in polar solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | N/A |

| Molecular Weight | 195.22 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 100-108 °C (for Boc-L-tyrosine methyl ester) | N/A |

| Solubility | Soluble in water, methanol, and pyridine | N/A |

| Optical Rotation | [α]20/D +26° (c = 2.4 in methanol) | N/A |

Synthesis of L-Tyrosine Methyl Ester Hydrochloride: A Validated Protocol

The classical "Fischer esterification" remains the most common and efficient method for the preparation of L-Tyrosine methyl ester hydrochloride. The following protocol is a robust and self-validating system, consistently yielding a high-purity product.

Reaction Principle

The esterification is an acid-catalyzed reaction between the carboxylic acid group of L-tyrosine and methanol. Thionyl chloride (SOCl₂) serves as a convenient in-situ source of HCl gas, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Tyrosine [label="L-Tyrosine"]; Methanol [label="Methanol (CH3OH)"]; ThionylChloride [label="Thionyl Chloride (SOCl2)", shape=ellipse, fillcolor="#FBBC05"]; HCl [label="HCl (catalyst)", shape=ellipse, fillcolor="#EA4335"]; ProtonatedCarbonyl [label="Protonated Carbonyl Intermediate"]; TetrahedralIntermediate [label="Tetrahedral Intermediate"]; Product_HCl [label="L-Tyrosine Methyl Ester\nHydrochloride"];

subgraph reactants [rank=same] { Tyrosine; Methanol; ThionylChloride; }

ThionylChloride -> HCl [label="Reacts with Methanol"]; Tyrosine -> ProtonatedCarbonyl [label="+ HCl"]; ProtonatedCarbonyl -> TetrahedralIntermediate [label="+ Methanol"]; TetrahedralIntermediate -> Product_HCl [label="- H2O"];

}

Figure 1: Simplified workflow of Fischer esterification for Tyrosine methyl ester synthesis.

Step-by-Step Methodology[7][8]

Materials:

-

L-Tyrosine (1 equivalent)

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂) (1.5 - 2.5 equivalents)

-

Ice bath

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-Tyrosine in anhydrous methanol. Cool the suspension in an ice bath to 0-5°C.

-

Addition of Thionyl Chloride: While vigorously stirring, slowly add thionyl chloride dropwise to the cooled suspension. Causality: The slow, dropwise addition is crucial to control the exothermic reaction between thionyl chloride and methanol, which generates HCl gas. Maintaining a low temperature prevents potential side reactions and ensures the safety of the procedure.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours. Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting L-tyrosine spot is no longer visible.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent (methanol and excess SOCl₂) under reduced pressure using a rotary evaporator. The resulting crude product will be a white to off-white solid.

-

Purification (Optional): For most applications, the crude L-Tyrosine methyl ester hydrochloride is of sufficient purity. If further purification is required, recrystallization from a suitable solvent system, such as methanol/ether, can be performed.

Applications in Research and Development

The utility of L-Tyrosine methyl ester extends far beyond its historical role in protein analysis. It is a versatile building block and a critical tool in several areas of modern science.

Peptide Synthesis

The primary application of L-Tyrosine methyl ester remains in peptide synthesis. As a carboxyl-protected form of tyrosine, it allows for the sequential addition of other amino acids to the N-terminus. This is a fundamental step in both solution-phase and solid-phase peptide synthesis (SPPS).[5][6][8]

Start [label="L-Tyrosine Methyl Ester\n(Carboxyl-Protected)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AminoAcid2 [label="N-Protected Amino Acid 2"]; Coupling [label="Peptide Bond Formation\n(e.g., DCC, HATU)", shape=ellipse, fillcolor="#FBBC05"]; Dipeptide [label="Protected Dipeptide"]; Deprotection [label="N-Terminal Deprotection", shape=ellipse, fillcolor="#EA4335"]; ElongatedPeptide [label="Elongated Peptide Chain"]; FinalDeprotection [label="Final Deprotection\n& Cleavage", shape=ellipse, fillcolor="#EA4335"]; FinalPeptide [label="Final Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Coupling; AminoAcid2 -> Coupling; Coupling -> Dipeptide; Dipeptide -> Deprotection; Deprotection -> ElongatedPeptide; ElongatedPeptide -> Coupling [label="Repeat Cycles"]; ElongatedPeptide -> FinalDeprotection; FinalDeprotection -> FinalPeptide; }

Figure 2: Role of Tyrosine methyl ester in a generalized peptide synthesis workflow.

Neuroscience Research

Tyrosine is a precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. L-Tyrosine methyl ester, due to its increased lipophilicity compared to the free amino acid, can be used in neuroscience research to study the effects of elevated tyrosine levels on neurotransmitter synthesis and function.[9]

Drug Development and Medicinal Chemistry

As a versatile chemical intermediate, L-Tyrosine methyl ester serves as a starting material for the synthesis of a wide range of pharmaceutical compounds. Its phenolic hydroxyl group and amino acid backbone provide multiple points for chemical modification, allowing for the creation of diverse molecular scaffolds for drug discovery programs.

Biochemical Studies

In biochemical assays, L-Tyrosine methyl ester can be used as a substrate or inhibitor to study enzyme kinetics and mechanisms. For instance, it has been utilized in studies of biological sulfation.[9]

Conclusion

From its origins in the foundational work of Emil Fischer to its current status as an indispensable tool in modern laboratories, L-Tyrosine methyl ester exemplifies the enduring impact of fundamental organic chemistry on scientific advancement. Its straightforward synthesis, coupled with its versatile reactivity, ensures its continued importance in peptide chemistry, neuroscience, and drug discovery. For the discerning researcher, a thorough understanding of this core molecule is not just beneficial, but essential for innovation and success.

References

-

Fischer, E. (1901). Ueber die Ester der Aminosäuren. Berichte der deutschen chemischen Gesellschaft, 34(1), 433-454. [Link]

-

Hermann Emil Fischer – The most outstanding chemist in history. (2016). Comptes Rendus Chimie, 19(9), 1037-1044. [Link]

-

Berichte der Deutschen Chemischen Gesellschaft. (n.d.). In Wayback Machine. Retrieved from [Link]

-

Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

- Preparation method of L-tyrosine deriv

-

Fischer, Emil. (n.d.). In Encyclopedia.com. Retrieved from [Link]

-

Hermann Emil Fischer – The most outstanding chemist in history. (2016). ResearchGate. [Link]

-

Synthesis of O-methyl-L-tyrosine methyl ester hydrochloride salt. (n.d.). PrepChem.com. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

-

Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. (1985). The Journal of Organic Chemistry, 50(24), 4909–4914. [Link]

-

The synthesis of O-methyl-N-acetyl-L-tyrosine. (1955). Canadian Journal of Chemistry, 33(7), 1164-1168. [Link]

-

Serine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Emil Fischer. (n.d.). In Wikipedia. Retrieved from [Link]

-

Biosynthesis of l-tyrosine O-sulphate from the methyl and ethyl esters of l-tyrosine. (1962). Biochemical Journal, 84(2), 294-299. [Link]

-

Emil Fischer (1852–1919). (2013). Clinical Chemistry, 59(1), 298-299. [Link]

-

Fischer, Emil. (n.d.). In Deutsche Biographie. Retrieved from [Link]

-

A Review on Chemistry of Peptide Synthesis. (2021). International Journal of Pharmaceutical Research and Applications, 6(6), 949-958. [Link]

-

Biochemistry. (n.d.). In Wikipedia. Retrieved from [Link]

-

Emil Fischer (1852-1919). (n.d.). Universitätssammlungen in Deutschland. [Link]

-

Fischer - Nobelpreis für Chemie,1902. (n.d.). Universität Würzburg. [Link]

-

Hermann Emil Fischer. (n.d.). Chemie.de. [Link]

-

Amino Acids. (2018). Chemtymology. [Link]

-

Protecting Groups in Peptide Synthesis. (2021). Request PDF. [Link]

Sources

- 1. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 2. historyofscience.com [historyofscience.com]

- 3. encyclopedia.com [encyclopedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 8. peptide.com [peptide.com]

- 9. Biosynthesis of l-tyrosine O-sulphate from the methyl and ethyl esters of l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Biological Activity of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate

Abstract

This technical guide provides a comprehensive overview of the fundamental biological activities of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate, commonly known as L-Tyrosine methyl ester. As a prodrug of the non-essential amino acid L-tyrosine, this compound serves as a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. This guide delves into its mechanism of action, pharmacokinetic profile, and key biological effects, with a particular focus on its role in neurochemistry and cognitive function. Detailed, field-proven experimental protocols are provided for researchers, scientists, and drug development professionals to facilitate further investigation into its therapeutic potential.

Introduction: Unveiling L-Tyrosine Methyl Ester

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate is the methyl ester derivative of L-tyrosine, an aromatic amino acid pivotal for protein synthesis and the biosynthesis of several critical signaling molecules[1]. The esterification of L-tyrosine's carboxyl group enhances its solubility in organic solvents and is hypothesized to improve its bioavailability compared to its parent amino acid, L-tyrosine[2][3]. This structural modification allows for efficient transport across biological membranes, followed by enzymatic hydrolysis to release L-tyrosine for subsequent metabolic processes.

Its primary biological significance lies in its ability to augment the endogenous pool of L-tyrosine, thereby supporting the synthesis of catecholamines, which are often depleted during periods of physical or psychological stress[1][4]. This has led to its investigation for applications in enhancing cognitive performance, improving mood, and mitigating the effects of stress[1][3]. This guide will explore the core biological activities of L-Tyrosine methyl ester, providing both the theoretical framework and practical methodologies for its scientific evaluation.

Table 1: Physicochemical Properties of Methyl 2-amino-3-(4-hydroxyphenyl)propanoate Hydrochloride

| Property | Value | Source |

| Synonyms | L-Tyrosine methyl ester hydrochloride, H-Tyr-OMe·HCl | [5] |

| CAS Number | 3417-91-2 | [5] |

| Molecular Formula | C₁₀H₁₄ClNO₃ | [2] |

| Molecular Weight | 231.68 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 192 °C (decomposes) | [6] |

| Solubility | Soluble in water | [7] |

| Optical Rotation | [α]20/D +73 ± 2º (c=3 in Pyridine) | [3] |

| Storage | 2-8°C | [6] |

Mechanism of Action: From Prodrug to Neurotransmitter

The biological activity of L-Tyrosine methyl ester is contingent upon its conversion to L-tyrosine. This process is primarily catalyzed by carboxylesterases, a diverse family of enzymes found in various tissues, most notably the liver and intestines[8][9].

Enzymatic Hydrolysis

Carboxylesterases (CES) are serine hydrolases that catalyze the hydrolysis of ester-containing compounds[10]. Human liver, for instance, expresses high levels of two major carboxylesterases, hCE1 and hCE2[8]. These enzymes exhibit broad substrate specificity. Generally, hCE1 prefers substrates with a large acyl group and a small alcohol moiety, while hCE2 favors substrates with a small acyl group and a large alcohol moiety[8]. Given the structure of L-Tyrosine methyl ester (a relatively large amino acid-derived acyl group and a small methyl alcohol group), it is likely a substrate for hCE1.

The hydrolysis reaction releases L-tyrosine and methanol. The liberated L-tyrosine then enters the systemic circulation and can cross the blood-brain barrier to participate in central nervous system metabolic pathways.

Caption: In Vivo Hydrolysis of L-Tyrosine Methyl Ester.

Catecholamine Biosynthesis Pathway

Once hydrolyzed to L-tyrosine, the molecule serves as the initial substrate for the synthesis of dopamine, norepinephrine, and epinephrine. This pathway is crucial for neuronal communication, mood regulation, and the "fight-or-flight" response.

The rate-limiting step in this pathway is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH)[11]. The availability of L-tyrosine can influence the rate of catecholamine synthesis, particularly under conditions of high neuronal activity where TH is more active[4]. By increasing the bioavailability of L-tyrosine, L-Tyrosine methyl ester can, therefore, enhance the capacity of this pathway.

Caption: Catecholamine Synthesis Pathway from L-Tyrosine Methyl Ester.

Pharmacokinetics and Bioavailability

The primary rationale for using L-Tyrosine methyl ester over L-tyrosine is its potential for improved bioavailability. Studies in animal models have demonstrated that L-Tyrosine methyl ester acts as an effective prodrug, leading to a substantial increase in brain tyrosine levels[12].

A comparative study in mice showed that following intraperitoneal administration, L-Tyrosine methyl ester resulted in a significant increase in brain tyrosine concentrations, comparable to that of L-tyrosine itself when administered orally[12]. This suggests that the ester form can effectively deliver tyrosine to the central nervous system.

Table 2: Comparative Bioavailability of L-Tyrosine Prodrugs in Mice

| Compound Administered | Route | Relative Increase in Brain Tyrosine | Efficacy as Prodrug | Source |

| L-Tyrosine | Oral | Substantial | - | [12] |

| L-Tyrosine methyl ester | Intraperitoneal | Substantial | Effective | [12] |

| O-Phospho-L-tyrosine | Intraperitoneal | Substantial | Effective | [12] |

| N-Acetyl-L-tyrosine | Intraperitoneal | Least Effective | Poor | [12] |

Note: This table is a qualitative summary based on the findings of Topall & Laborit (1989).

Other Potential Biological Activities

While the primary biological role of L-Tyrosine methyl ester is as a catecholamine precursor, some evidence suggests other potential activities.

Antioxidant Properties

Several sources suggest that L-Tyrosine methyl ester possesses antioxidant properties, which may be beneficial in cosmetic and personal care applications for protecting skin from oxidative stress[2][13]. The phenolic hydroxyl group on the tyrosine molecule can act as a radical scavenger. However, detailed studies quantifying the antioxidant capacity of L-Tyrosine methyl ester, for instance, using a DPPH assay, are needed to fully substantiate this claim.

Experimental Protocols for Biological Activity Assessment

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of L-Tyrosine methyl ester.

Protocol 1: In Vitro Hydrolysis in Rat Liver Microsomes

This protocol is designed to determine the metabolic stability of L-Tyrosine methyl ester by measuring its rate of hydrolysis to L-tyrosine in the presence of rat liver microsomes.

Materials:

-

L-Tyrosine methyl ester hydrochloride

-

Rat liver microsomes (commercially available)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

100 mM Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

L-Tyrosine standard

-

HPLC system with a C18 column and UV or fluorescence detector

Procedure:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of L-Tyrosine methyl ester in deionized water.

-

Prepare a 100 mM phosphate buffer (pH 7.4).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm 183 µL of 100 mM phosphate buffer to 37°C.

-

Add 5 µL of 20 mg/mL rat liver microsomes.

-

Add 2 µL of the 10 mM L-Tyrosine methyl ester stock solution to achieve a final substrate concentration of 100 µM.

-

Initiate the reaction by adding 10 µL of the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Time Points and Reaction Termination:

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to a tube containing 100 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

-

Sample Analysis by HPLC:

-

Transfer the supernatant to an HPLC vial.

-

Analyze the samples using a C18 reverse-phase HPLC column.

-

A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% TFA[6][14].

-

Monitor the elution of L-Tyrosine methyl ester and L-tyrosine using a UV detector at 275 nm or a fluorescence detector.

-

-

Data Analysis:

-

Quantify the concentrations of L-Tyrosine methyl ester and L-tyrosine at each time point by comparing their peak areas to a standard curve.

-

Plot the concentration of L-Tyrosine methyl ester versus time to determine the rate of hydrolysis and the half-life (t₁/₂) of the compound.

-

Caption: Workflow for In Vitro Hydrolysis of L-Tyrosine Methyl Ester.

Protocol 2: In Vivo Microdialysis in Rat Striatum

This protocol describes the use of in vivo microdialysis to measure the effect of L-Tyrosine methyl ester administration on extracellular dopamine levels in the striatum of anesthetized rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350 g)

-

Stereotaxic apparatus

-

Microdialysis probes (2-4 mm membrane)

-

Guide cannula

-

Microinfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

L-Tyrosine methyl ester hydrochloride

-

Anesthetic (e.g., chloral hydrate or isoflurane)

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a guide cannula into the striatum using appropriate stereotaxic coordinates (e.g., AP +1.0 mm, ML ±2.5 mm from bregma; DV -3.0 mm from dura)[15].

-

Secure the cannula with dental cement. Allow the animal to recover if conducting a freely-moving study.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow for a stabilization period of at least 1-2 hours to establish a baseline.

-

-

Baseline Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent dopamine degradation.

-

Collect at least 3-4 baseline samples.

-

-

Drug Administration:

-

Administer L-Tyrosine methyl ester via intraperitoneal (i.p.) injection at the desired dose (e.g., 25-400 mg/kg)[2].

-

-

Post-Administration Sample Collection:

-

Continue collecting dialysate samples at the same intervals for at least 2-3 hours post-administration.

-

-

Sample Analysis by HPLC-ECD:

-

Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using an HPLC-ECD system.

-

The electrochemical detector provides high sensitivity for the detection of catecholamines.

-

-

Data Analysis:

-

Quantify the concentration of dopamine in each sample using a standard curve.

-

Express the post-administration dopamine levels as a percentage of the average baseline concentration.

-

Plot the percentage change in dopamine concentration over time.

-

Table 3: Example Dose-Response of L-Tyrosine Methyl Ester on Dopamine Metabolites in Rat Striatum

| Dose of L-Tyr-OMe (mg/kg) | Change in DOPAC Concentration | Brain Region | Source |

| 25 | Significant Increase | Corpus Striatum | [2] |

| 100 | Increase | Corpus Striatum | [2] |

| 400 | Increase | Corpus Striatum | [2] |

| Note: This table is based on a study where L-Tyrosine methyl ester was co-administered with haloperidol to stimulate dopamine turnover. |

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines a method to assess the antioxidant capacity of L-Tyrosine methyl ester using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

L-Tyrosine methyl ester hydrochloride

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectroscopic grade)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.

-

Prepare a series of dilutions of L-Tyrosine methyl ester in methanol (e.g., ranging from 0.1 to 2 mg/mL).

-

Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each concentration of the L-Tyrosine methyl ester solution to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol to a well.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Plot the percentage of scavenging activity against the concentration of L-Tyrosine methyl ester.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Conclusion and Future Directions

Methyl 2-amino-3-(4-hydroxyphenyl)propanoate is a biologically active compound that effectively serves as a prodrug for L-tyrosine. Its primary mechanism of action involves enzymatic hydrolysis to L-tyrosine, which then acts as a substrate for the synthesis of catecholamine neurotransmitters. This activity underlies its potential for enhancing cognitive function, particularly in stressful situations.

Future research should focus on elucidating the precise pharmacokinetic profile of L-Tyrosine methyl ester in humans, including its oral bioavailability and the specific carboxylesterases involved in its metabolism. Further investigation into its potential antioxidant properties and its efficacy in various models of cognitive impairment is also warranted. The protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for a deeper understanding of this promising compound and its potential therapeutic applications.

References

-

Title: Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay Source: PMC - NIH URL: [Link]

-

Title: The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Source: PMC - PubMed Central URL: [Link]

-

Title: Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity Source: MDPI URL: [Link]

-

Title: The emerging role of human esterases Source: PubMed URL: [Link]

-

Title: L-TYROSINE METHYL ESTER - ChemBK Source: ChemBK URL: [Link]

-

Title: Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine Source: PubMed URL: [Link]

-

Title: Brain tyrosine increases after treating with prodrugs Source: PubMed URL: [Link]

-

Title: The Functional Characterization of Carboxylesterases Involved in the Degradation of Volatile Esters Produced in Strawberry Fruits Source: PMC - PubMed Central URL: [Link]

-

Title: DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ Source: G-Biosciences URL: [Link]

-

Title: Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma Source: PMC - PubMed Central URL: [Link]

-

Title: HPLC Methods for analysis of Tyrosine Source: HELIX Chromatography URL: [Link]

-

Title: L-Tyrosine to alleviate the effects of stress? Source: PMC - NIH URL: [Link]

-

Title: Genesis and development of DPPH method of antioxidant assay Source: PMC - PubMed Central URL: [Link]

-

Title: EXPERIMENT : 8 DETERMINATION OF ANTIOXIDANTS (DPPH,GLUTATHION) Source: Avesis URL: [Link]

-

Title: Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson's Disease as a Manifestation of Neurodegeneration and Neuroplasticity Source: MDPI URL: [Link]

-

Title: HPLC EVALUATION OF TYROSINE AND ITS METABOLITES Source: Charles University URL: [Link]

-

Title: In Vivo Microdialysis Evidence for Transient Dopamine Release by Benzazepines in Rat Striatum Source: PubMed URL: [Link]

-

Title: L-Tyrosine Review - Cognitive Benefits & Stress Resilience Source: Sharper Human URL: [Link]

-

Title: Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis Source: PubMed URL: [Link]

-

Title: Microdialysis in Rodents Source: PMC - PubMed Central - NIH URL: [Link]

-

Title: BIOSYNTHESIS OF L-TYROSINE O-SULPHATE FROM THE METHYL AND ETHYL ESTERS OF L-TYROSINE Source: PubMed URL: [Link]

-

Title: Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame Source: PubMed URL: [Link]

-

Title: Effects of Anonaine on Dopamine Biosynthesis and l-DOPA-Induced Cytotoxicity in PC12 Cells Source: PMC - PubMed Central URL: [Link]

-

Title: The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. Implications for treatment of Source: bioRxiv URL: [Link]

-

Title: In Vitro Drug Metabolism Using Liver Microsomes | Request PDF Source: ResearchGate URL: [Link]

-